molecular formula C5H12N2OS B15303732 Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone

Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone

Cat. No.: B15303732
M. Wt: 148.23 g/mol
InChI Key: GTLFRWSAPDSICK-UHFFFAOYSA-N
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Description

Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone is a sulfanone derivative characterized by a sulfur atom in the λ⁶ oxidation state, bonded to an imino group, a methyl group, and a pyrrolidin-3-yl substituent. The pyrrolidin-3-yl moiety introduces a five-membered saturated nitrogen heterocycle, which confers unique steric and electronic properties to the molecule.

Properties

Molecular Formula

C5H12N2OS

Molecular Weight

148.23 g/mol

IUPAC Name

imino-methyl-oxo-pyrrolidin-3-yl-λ6-sulfane

InChI

InChI=1S/C5H12N2OS/c1-9(6,8)5-2-3-7-4-5/h5-7H,2-4H2,1H3

InChI Key

GTLFRWSAPDSICK-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1CCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing pyrrolidinyl rings is through the 1,3-dipolar cycloaddition of a nitrone with an olefin . This reaction is highly regio- and stereoselective, allowing for the efficient construction of the pyrrolidinyl ring.

Industrial Production Methods

Industrial production of Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone is a complex organic compound with a molecular formula of C9H18N2O2SC_9H_{18}N_2O_2S and a molecular weight of 376.28 g/mol. It features a pyrrolidine ring, an imino group, and a sulfanone moiety in its structure. This compound is versatile and has applications in chemical synthesis, biological research, and materials science.

Applications

Chemical Synthesis

  • This compound serves as a building block for synthesizing complex organic molecules.
  • It can undergo various reactions, highlighting its versatility and potential for further functionalization.

Biological Research

  • The compound exhibits promising biological activities and has been investigated for potential anticancer activity.
  • It interacts with specific molecular targets, potentially modulating enzyme activity or cellular signaling pathways. Interaction studies focus on its binding affinity to biological targets, revealing how it interacts with proteins and enzymes, potentially inhibiting their activity or altering their function. Such interactions are crucial for understanding the compound's biological effects and therapeutic potential.

Materials Science

  • This compound is used in the development of novel materials, potentially enhancing their mechanical, thermal, or chemical properties.

Structural Comparison

This compound shares structural similarities with other compounds, but also has unique aspects:

Compound NameKey FeaturesUnique Aspects
This compoundContains pyrrolidine ringPotential anticancer activity
Imino(methyl)(3-nitrophenyl)-lambda6-sulfanoneNitrophenyl substituentDifferent biological activity profile
Imino(methyl)(3-methylbutyl)-lambda6-sulfanoneBranched alkyl groupMay offer enhanced solubility
Imino(methyl)(pyrrolidin-1-yl)-lambda6-sulfanone hydrochlorideHydrochloride salt formDifferent stability and solubility characteristics

Mechanism of Action

The mechanism of action of Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological macromolecules, while the pyrrolidinyl ring can enhance binding affinity through hydrophobic interactions. The lambda6-sulfanone moiety can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone with structurally related sulfanones:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Key Properties
Imino(methyl)(pyrrolidin-3-yl)-λ⁶-sulfanone C₆H₁₃N₂OS 161.25 (calc.) Pyrrolidin-3-yl, methyl, imino Not available High polarity, potential H-bond donor
Dimethyl[(pyridin-3-yl)imino]-λ⁶-sulfanone C₇H₁₀N₂OS 170.24 Pyridin-3-yl, dimethyl, imino 1621962-58-0 Aromaticity, planar structure
Imino(methyl)(pyrimidin-2-yl)-λ⁶-sulfanone C₅H₈N₃OS 158.20 Pyrimidin-2-yl, methyl, imino 2060044-55-3 Dual nitrogen sites, enhanced reactivity
Imino(methyl)(2-methylpropyl)-λ⁶-sulfanone C₅H₁₃NOS 135.23 2-methylpropyl, methyl, imino 2059976-02-0 Aliphatic chain, lower polarity

Key Differences and Implications

  • Pyrrolidin-3-yl vs. Pyridin-3-yl (Aromatic vs. Saturated Nitrogen Ring) :
    The pyrrolidin-3-yl group in the target compound introduces a saturated nitrogen ring, enhancing solubility in polar solvents (e.g., water or DMSO) compared to the aromatic pyridin-3-yl group in . However, the aromatic pyridine ring in allows for π-π interactions, which are critical in binding to hydrophobic enzyme pockets.

  • Pyrimidin-2-yl vs. This contrasts with the single nitrogen in pyrrolidin-3-yl, which primarily acts as a hydrogen-bond donor.
  • Aliphatic vs. Heterocyclic Substituents : The 2-methylpropyl group in renders the compound more lipophilic, favoring membrane permeability but reducing aqueous solubility. This contrasts with the heterocyclic substituents in the target compound and , which balance polarity and bioavailability.

Biological Activity

Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone is a sulfoximine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class known for their diverse pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₁₁N₂OS
  • CAS Number : 22133-02-4

This sulfoximine derivative features a pyrrolidine ring, which is known to enhance biological activity through improved binding to biological targets.

Anticancer Properties

Recent studies have highlighted the potential of sulfoximine compounds in cancer treatment. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study conducted on human colorectal cancer cells demonstrated that this compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. In vitro assays indicated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential application in treating inflammatory diseases .

Study 1: Inhibition of Tumor Growth

A notable case study involved the administration of this compound in a murine model of colon cancer. The results showed a marked reduction in tumor size compared to control groups, with histological analysis revealing decreased cell proliferation and increased apoptosis rates within tumor tissues .

Study 2: Modulation of Immune Response

In another study focusing on autoimmune diseases, the compound was tested for its ability to modulate immune responses. Mice treated with this compound exhibited reduced symptoms of inflammation and autoimmunity, suggesting its therapeutic potential in conditions such as rheumatoid arthritis .

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary data suggest that it may act through multiple pathways:

  • Inhibition of Kinases : The compound appears to inhibit key kinases involved in cell survival and proliferation.
  • Caspase Activation : It promotes apoptosis via caspase activation, leading to programmed cell death in tumor cells.
  • Cytokine Modulation : By reducing inflammatory cytokine production, it may help mitigate chronic inflammation.

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